molecular formula C9H15N3O B13090441 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one

3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one

Cat. No.: B13090441
M. Wt: 181.23 g/mol
InChI Key: NZMLTDABAVBNKE-UHFFFAOYSA-N
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Description

3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one typically involves the reaction of 2-chloronicotinic acid with dimethylamine and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency and yield of the process. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium at room temperature.

    Reduction: NaBH4 in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    Imidazole: A five-membered heterocyclic compound with similar biological activities.

    Indazole: Known for its anti-inflammatory and antimicrobial properties.

    1,8-Naphthalimide: Used in the development of organic light-emitting diodes (OLEDs).

Uniqueness: 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one stands out due to its unique combination of a pyridine ring with amino and dimethylaminoethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one

InChI

InChI=1S/C9H15N3O/c1-11(2)6-7-12-5-3-4-8(10)9(12)13/h3-5H,6-7,10H2,1-2H3

InChI Key

NZMLTDABAVBNKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC=C(C1=O)N

Origin of Product

United States

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